An In-depth Technical Guide to Magnesium Bisglycinate: Chemical Structure and Properties
An In-depth Technical Guide to Magnesium Bisglycinate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies associated with magnesium bisglycinate. The content is curated to serve as a core reference for professionals in research and drug development.
Introduction
Magnesium bisglycinate, also known as magnesium diglycinate, is a chelated form of magnesium where magnesium is bound to two molecules of the amino acid glycine (B1666218).[1][2] This chelation process results in a compound with superior bioavailability and gastrointestinal tolerance compared to inorganic magnesium salts like magnesium oxide.[3][4] The glycine molecules form a protective shell around the magnesium ion, allowing it to be absorbed intact through the dipeptide channels in the small intestine.[5][6] This mechanism avoids competition with other minerals for absorption pathways and reduces the common laxative effect associated with other magnesium forms.[4][5]
Chemical Structure and Properties
Magnesium bisglycinate is a metal-amino acid chelate. The central magnesium ion (Mg²⁺) is bonded to two glycine molecules. The bonding involves both the carboxyl group and the α-amino group of glycine, forming two stable five-membered rings.[7][8] This chelated structure is key to its high stability and bioavailability.[3][4]
The chemical structure of magnesium bisglycinate chelate is depicted below.
A summary of the key physicochemical properties of magnesium bisglycinate is presented in the table below.
| Property | Value | References |
| Chemical Name | Magnesium Bisglycinate, Magnesium Diglycinate | [1][3] |
| CAS Number | 14783-68-7 | [5][9][10] |
| Molecular Formula | C₄H₈MgN₂O₄ | [5][9][10] |
| Molecular Weight | 172.42 g/mol | [5][9][10] |
| Appearance | White to off-white powder | [10][11] |
| Elemental Magnesium | ~14.1% by mass | [3][5] |
| Solubility | Soluble to slightly soluble in water | [9][[“]] |
| Melting Point | Decomposes above 360°C | [[“]] |
| pH (1% solution) | Approximately 10 | [9] |
Experimental Protocols
The synthesis and characterization of magnesium bisglycinate involve several key experimental procedures. Below are detailed methodologies for its synthesis and subsequent analytical characterization.
A common laboratory-scale synthesis of magnesium bisglycinate involves the reaction of a magnesium source, such as magnesium oxide or magnesium carbonate, with glycine in an aqueous solution.[10][13]
Objective: To synthesize magnesium bisglycinate chelate.
Materials:
-
Glycine
-
Magnesium Hydroxide (B78521) (or Magnesium Oxide/Carbonate)
-
Deionized water
-
Reaction vessel (e.g., four-hole reaction flask)
-
Stirring apparatus
-
Heating mantle
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve a measured amount of glycine in deionized water in the reaction vessel with stirring. For example, 75g of glycine in 100g of deionized water.[14]
-
Heat the solution to 70-85°C to facilitate the dissolution of glycine.[10][14]
-
Slowly add a stoichiometric amount of magnesium hydroxide (e.g., 20g) to the glycine solution while maintaining the temperature and stirring.[14]
-
Allow the reaction to proceed for 2-3 hours.[14]
-
After the reaction, apply a vacuum and stir to concentrate the solution for 2-3 hours at 70-80°C.[14]
-
Cool the concentrated solution to approximately 45-50°C.[14]
-
Precipitate the magnesium bisglycinate by adding ethanol (B145695) and stirring until the mixture reaches room temperature.[14]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.[14]
-
Wash the product with ethanol to remove any unreacted starting materials.[13]
-
Dry the final product in a vacuum oven at 40°C for 2 hours.[14]
The synthesized magnesium bisglycinate should be characterized to confirm its identity, purity, and structure.
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the chelation of magnesium by glycine through the identification of characteristic bond vibrations.
Methodology:
-
Prepare a sample by mixing a small amount of the dried magnesium bisglycinate with potassium bromide (KBr) and pressing it into a pellet.
-
Obtain the FTIR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for shifts in the characteristic absorption bands of the amino (-NH₂) and carboxyl (-COO⁻) groups of glycine, which indicate coordination with the magnesium ion. The formation of COO-Mg bonds and the disappearance of certain glycine-specific peaks are indicative of chelate formation.[5][8]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of the magnesium bisglycinate complex in solution.
Methodology:
-
Dissolve a sample of magnesium bisglycinate in a suitable deuterated solvent, such as D₂O.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts and coupling constants of the protons and carbons in the glycine moieties. Changes in the chemical environment upon chelation will result in shifts in the NMR signals compared to free glycine.[11][15]
3.2.3. Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and composition of the magnesium bisglycinate, including its hydration state.
Methodology:
-
Place a small, accurately weighed sample of magnesium bisglycinate into the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
Analyze the resulting thermogram to identify temperature ranges of decomposition and to quantify the loss of water and organic components.[16][17]
The general workflow for the synthesis and characterization of magnesium bisglycinate is outlined below.
References
- 1. Magnesium Bisglycinate (Glycinate) - What you Need to Know [88herbs.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Why magnesium bisglycinate is a smart choice [kalahealth.eu]
- 4. Magnesium Glycinate Reagent|For Research [benchchem.com]
- 5. omundernaehrung.com [omundernaehrung.com]
- 6. [PDF] High Absorption Magnesium | Semantic Scholar [semanticscholar.org]
- 7. EP0262178B1 - Amino acid chelated compositions for delivery to specific biological tissue sites - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The glycine transporter GLYT1 in human intestine: expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis routes of Magnesium bisglycinate [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. consensus.app [consensus.app]
- 13. meixi-mgo.com [meixi-mgo.com]
- 14. CN103626669A - Preparation method of magnesium glycinate chelate - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
